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Compound of Interest

Compound Name: Cinnamolaurine

Cat. No.: B12758525 Get Quote

A Note to Researchers: Comprehensive spectroscopic data for Cinnamolaurine, including

detailed ¹H NMR, ¹³C NMR, and IR spectra, is not readily available in the public scientific

literature based on extensive searches. The initial isolation and characterization were reported

in a 1941 publication by T. Nakai in the Journal of the Pharmaceutical Society of Japan, which

is not digitally accessible. While modern metabolomic studies have confirmed its presence in

Cinnamomum species and provided accurate mass spectrometry data, a full spectroscopic

dataset necessary for a complete technical guide remains elusive.

This guide will therefore provide a detailed overview of the available mass spectrometry data

for Cinnamolaurine and, for illustrative purposes, present a comprehensive spectroscopic

analysis of a major and well-characterized bioactive compound from cinnamon,

Cinnamaldehyde. This will serve as a representative model for the spectroscopic elucidation of

secondary metabolites from this genus.

Cinnamolaurine: Available Spectroscopic Data
The primary available spectroscopic information for Cinnamolaurine is from high-resolution

mass spectrometry.

Table 1: Mass Spectrometry Data for Cinnamolaurine
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Parameter Value Source

Molecular Formula C₁₈H₁₉NO₃⁺ [1]

Exact Mass (m/z) 298.1433 [1]

Cinnamaldehyde: A Representative Spectroscopic
Case Study
Cinnamaldehyde is a major constituent of cinnamon bark and is responsible for its

characteristic aroma and many of its biological activities. Its spectroscopic properties have

been extensively studied and provide a valuable reference for researchers working with

cinnamon-derived compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 2: ¹H NMR Spectroscopic Data for Cinnamaldehyde (CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.69 d 7.7 H-1 (Aldehyde)

7.52 dd 16.0, 8.8 H-3

7.43 - 7.38 m - H-5, H-6, H-7

6.72 dd 16.0, 7.7 H-2

Table 3: ¹³C NMR Spectroscopic Data for Cinnamaldehyde (CDCl₃)
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Chemical Shift (δ) ppm Assignment

193.7 C-1 (Carbonyl)

152.6 C-3

134.3 C-4

131.2 C-7

129.1 C-5, C-9

128.5 C-6, C-8

128.4 C-2

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for Cinnamaldehyde

Ionization Mode [M+H]⁺ (m/z) Key Fragments (m/z)

ESI+ 133.06 131, 103, 77

Infrared (IR) Spectroscopy Data
Table 5: Infrared (IR) Spectroscopy Data for Cinnamaldehyde

Wavenumber (cm⁻¹) Vibrational Mode

3060 - 3020 C-H stretch (aromatic)

2820, 2740 C-H stretch (aldehyde)

1680 C=O stretch (conjugated aldehyde)

1625 C=C stretch (alkene)

1575 C=C stretch (aromatic)

970 C-H bend (trans-alkene)

750, 690 C-H bend (monosubstituted benzene)
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Experimental Protocols
General Protocol for Isolation of Bioactive Compounds
from Cinnamomum Species

Extraction: Dried and powdered bark of the Cinnamomum species is subjected to extraction

with a suitable solvent, typically methanol or ethanol, using maceration or Soxhlet extraction.

Fractionation: The crude extract is then partitioned successively with solvents of increasing

polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds

based on their polarity.

Chromatography: Each fraction is subjected to further purification using chromatographic

techniques. Column chromatography over silica gel or Sephadex is commonly employed,

followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure

compounds.

NMR Spectroscopy Protocol
Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 or 600 MHz). Standard pulse programs are used for 1D spectra. 2D NMR

experiments such as COSY, HSQC, and HMBC are often performed to aid in structure

elucidation.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected using appropriate NMR processing software.

Chemical shifts are referenced to the internal standard.

Mass Spectrometry Protocol
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

solvent (e.g., methanol, acetonitrile) compatible with the ionization source.
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Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via

direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray

ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization

techniques for this type of compound. High-resolution mass spectra are obtained using a

time-of-flight (TOF) or Orbitrap mass analyzer.

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of

the molecular ion and to identify characteristic fragmentation patterns that aid in structural

confirmation.

Infrared (IR) Spectroscopy Protocol
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, for liquid samples or solutions, a

drop can be placed between two salt plates (e.g., NaCl or KBr). For Attenuated Total

Reflectance (ATR)-IR, the sample is placed directly on the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum is first collected and then subtracted from the sample

spectrum.

Data Analysis: The positions and intensities of the absorption bands are correlated with the

vibrational frequencies of specific functional groups within the molecule.

Workflow Visualization
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Caption: Workflow for Isolation and Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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